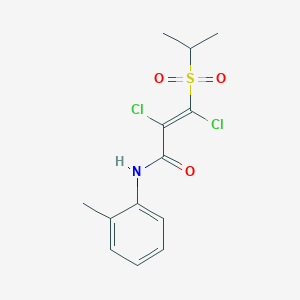

(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-phenylethenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

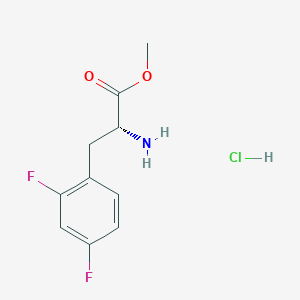

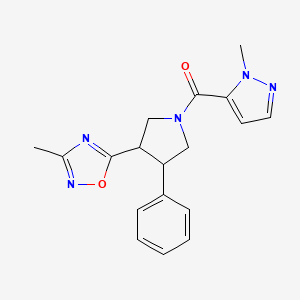

The compound is an oxazolidinone derivative. Oxazolidinones are a class of compounds that contain a five-membered ring made up of three carbons and one each of nitrogen and oxygen . They are often used in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound likely contains a 2,4-dioxooxazolidin-3-yl group, which is a common structural motif in oxazolidinones .Chemical Reactions Analysis

Oxazolidinones can undergo a variety of chemical reactions, including hydrolysis and reduction .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Properties

Studies on sulfonamide derivatives, including those structurally related to the specified compound, have shown promising antimicrobial and anticancer activities. For instance, certain sulfonamide compounds have been evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, showing potential as therapeutic agents due to their ability to inhibit specific viral enzymes and cancer cell lines without causing significant tissue damage (Ş. Küçükgüzel et al., 2013). Another study highlighted the synthesis of zinc phthalocyanine derivatives with high singlet oxygen quantum yields, indicating their potential use as Type II photosensitizers in photodynamic therapy for cancer treatment (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives have also been explored for their enzyme inhibitory effects, which could be harnessed for therapeutic purposes. Some derivatives have shown inhibitory activities against enzymes like carbonic anhydrase, which is crucial for managing conditions such as glaucoma, epilepsy, and altitude sickness. These studies suggest that modifying the sulfonamide structure can lead to compounds with selective inhibitory effects, potentially useful in designing new drugs (H. Gul et al., 2016).

Environmental and Material Science Applications

Research into sulfonamide derivatives extends beyond biomedical applications into environmental and material sciences. For example, studies on the sorption and transport of sulfonamides in soils amended with biochar have shed light on how these compounds interact with the environment, influencing the mobility and potential environmental impact of ionized antibiotics (Zhifu Liu et al., 2017). Additionally, the development of new Schiff bases from sulfonamide drugs and their metal complexes has implications for antimicrobial activities and enzyme inhibition, showcasing the versatility of sulfonamide derivatives in various scientific fields (S. Alyar et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c22-18-14-26-19(23)21(18)13-17(16-9-5-2-6-10-16)20-27(24,25)12-11-15-7-3-1-4-8-15/h1-12,17,20H,13-14H2/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZFXMGKPOWOTN-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-phenylethenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2657520.png)

![N-naphthalen-1-yl-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2657524.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cinnamamide](/img/structure/B2657534.png)

![2-[(2-ethylquinazolin-4-yl)oxy]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2657535.png)